1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol
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Overview
Description
1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. The presence of an iodine atom in its structure makes it unique and potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenol and 3-chloropropan-1-ol.
Ether Formation: 4-iodophenol is reacted with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate to form 1-(4-iodophenoxy)propan-2-ol.
Amination: The intermediate is then subjected to amination using isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors and its potential as a beta-blocker.
Medicine: Investigated for its potential use in treating cardiovascular diseases due to its beta-blocking properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production.
Comparison with Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but lacks the iodine atom.
Atenolol: A selective beta-1 blocker with different pharmacokinetic properties.
Metoprolol: Similar to atenolol but with a different metabolic pathway.
Uniqueness: 1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol is unique due to the presence of the iodine atom, which can enhance its binding affinity and selectivity for beta-adrenergic receptors. This structural feature may also influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
65854-89-9 |
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Molecular Formula |
C12H18INO2 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
1-(4-iodophenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H18INO2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8H2,1-2H3 |
InChI Key |
AOBQIRZPDOSYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)I)O |
Origin of Product |
United States |
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